1-Acetoxycyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetyloxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGHKCAYOUCBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558865 | |
| Record name | 1-(Acetyloxy)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123056-60-0 | |
| Record name | 1-(Acetyloxy)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(acetyloxy)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Acetoxycyclopropanecarboxylic Acid and Derivatives
Strategies for Cyclopropane (B1198618) Ring Formation
Simmons–Smith Cyclopropanation and its Stereochemical Control
The Simmons–Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes. wikipedia.org It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (IZnCH₂I). nih.govorganicreactions.org The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. wikipedia.org
A key feature of this reaction, highly relevant to the synthesis of precursors for 1-acetoxycyclopropanecarboxylic acid, is its susceptibility to directing groups. The presence of a hydroxyl group proximal to the double bond, as in an allylic alcohol, can control the facial selectivity of the cyclopropanation. organic-chemistry.org The zinc reagent coordinates with the oxygen atom of the hydroxyl group, delivering the methylene (B1212753) group to the same face of the double bond. wikipedia.orgorganic-chemistry.org This hydroxyl-directed pathway provides a powerful tool for establishing the relative stereochemistry of the resulting cyclopropyl (B3062369) alcohol, which is a direct precursor to the target molecule. nih.govresearchgate.net While the classic Simmons-Smith reaction is diastereoselective when guided by a chiral substrate, asymmetric variants using chiral ligands or auxiliaries have also been developed to achieve high enantioselectivity. nih.govoup.com
The general mechanism proceeds via a "butterfly-type" transition state in a concerted fashion, which accounts for the observed stereospecificity. nih.gov Modifications to the original conditions, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org
| Feature | Description | Reference |
|---|---|---|
| Reagent | Organozinc carbenoid (e.g., from CH₂I₂ and Zn-Cu or Et₂Zn) | nih.gov |
| Mechanism | Concerted methylene transfer via a three-centered transition state | nih.gov |
| Stereochemical Control | The proximal hydroxyl group coordinates with the zinc reagent, directing the cyclopropanation to the syn face. | wikipedia.orgorganic-chemistry.orgacs.org |
| Substrate | Allylic alcohols are ideal substrates for directed synthesis. | organicreactions.orgwiley-vch.de |
| Outcome | High diastereoselectivity in the formation of cyclopropyl alcohols. | researchgate.net |
Michael Initiated Ring Closure (MIRC) Reactions for Enantioselective Cyclopropane Synthesis
The Michael Initiated Ring Closure (MIRC) reaction is a versatile and powerful strategy for forming cyclopropane rings, often with excellent stereocontrol. rsc.org This cascade process involves two key steps: a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring. researchgate.net
For the enantioselective synthesis of cyclopropanecarboxylic acid derivatives, organocatalysis has emerged as a particularly effective approach. rsc.org Chiral catalysts, such as prolinol derivatives or cinchona alkaloids, can facilitate the initial Michael addition with high facial selectivity. rsc.org This establishes the stereocenters that are then carried through to the final cyclopropane product. The process efficiently generates two new carbon-carbon bonds and up to two stereogenic centers in a single operation. organic-chemistry.orgacs.org
A typical MIRC reaction for this purpose might involve the reaction of an α,β-unsaturated aldehyde or ester with a bromomalonate ester, catalyzed by a chiral secondary amine catalyst like a diphenylprolinol silyl (B83357) ether. organic-chemistry.org The catalyst activates the unsaturated substrate towards nucleophilic attack while controlling the stereochemical environment, leading to high yields and excellent enantio- and diastereoselectivities. rsc.orgorganic-chemistry.org
| Component | Role/Example | Reference |
|---|---|---|
| Michael Acceptor | α,β-Unsaturated aldehydes or esters | organic-chemistry.org |
| Nucleophile/Alkylating Agent | α-Halocarbonyl compounds (e.g., dimethyl bromomalonate) | rsc.org |
| Catalyst | Chiral secondary amines (e.g., Jørgensen-Hayashi catalyst, prolinol derivatives) or Cinchona alkaloids | rsc.orgrsc.org |
| Key Advantage | High enantioselectivity (often >90% ee) and diastereoselectivity under mild, metal-free conditions. | rsc.orgrsc.org |
| Product | Highly functionalized chiral cyclopropanes with ester functionalities. | rsc.org |
Enzymatic Approaches to Stereoselective Cyclopropane Carboxylic Acid Derivatives
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclopropanes. nih.gov Engineered enzymes, particularly repurposed heme proteins like myoglobin (B1173299) and cytochrome P450, have been developed to catalyze asymmetric cyclopropanation reactions. nih.gov These enzymes typically utilize a diazoacetate reagent as a carbene source, which is transferred to an alkene substrate within the chiral environment of the enzyme's active site, yielding cyclopropane products with high diastereo- and enantiopurity. nih.govwpmucdn.com
Another strategy involves engineering cofactor-independent enzymes. For instance, a promiscuous tautomerase has been engineered to catalyze the enantioselective synthesis of cyclopropanes through the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes. nih.govnih.gov This approach mimics the MIRC pathway but under biocatalytic control, affording excellent stereocontrol over the formation of two new C-C bonds. nih.gov
Furthermore, chemoenzymatic methods can be employed. This often involves the enzymatic kinetic resolution of a racemic mixture of a cyclopropane derivative. For example, esterases such as Pig Liver Esterase (PLE) can selectively hydrolyze one enantiomer of a racemic cyclopropane dicarboxylic acid ester, allowing for the separation of the enantiomerically pure mono-acid and the unreacted diester. tandfonline.com These resolved intermediates can then be converted into the desired final products.
| Enzymatic Strategy | Mechanism | Typical Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Engineered Heme Proteins | Carbene transfer from a diazo compound | Styrenes, vinyl boronic esters | High turnover and stereoselectivity. | nih.govnsf.gov |
| Engineered Tautomerase | Biocatalytic MIRC reaction | α,β-Unsaturated aldehydes, chloromalonates | Cofactor-independent, excellent diastereo- and enantiopurity. | nih.govnih.gov |
| Esterase-mediated Resolution | Kinetic resolution via selective hydrolysis | Racemic cyclopropane diesters | Provides access to both enantiomers from a racemic mix. | tandfonline.com |
Photoredox Catalysis in the Synthesis of Cyclopropanecarboxylic Acids
Visible-light photoredox catalysis has recently emerged as a powerful platform for constructing cyclopropane rings under exceptionally mild conditions. nih.gov These methods often rely on the generation of radical intermediates via single-electron transfer (SET) processes. beilstein-journals.org
One prominent strategy involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govthieme-connect.com In this approach, a radical is generated from an aliphatic carboxylic acid via photocatalytic decarboxylation. This radical then adds to an electron-deficient alkene that is appended with an alkyl halide. A subsequent single-electron reduction of the resulting radical intermediate generates a carbanion, which undergoes intramolecular alkylation to close the cyclopropane ring. nih.gov This method is notable for its broad functional group tolerance. nih.gov
Another advanced approach utilizes photoredox/nickel dual catalysis. acs.orgnih.gov This synergistic system can facilitate the challenging intramolecular C(sp³)–C(sp³) cross-electrophile coupling of unactivated 1,3-dialkyl electrophiles to form the cyclopropane ring. acs.orgacs.org The photoredox catalyst continuously regenerates the active nickel species, allowing the cyclization to proceed efficiently under mild, visible-light irradiation. acs.orgresearchgate.net This dual catalytic system has been successfully applied to generate a variety of mono- and di-substituted cyclopropanes. acs.orgrsc.org
| Methodology | Catalyst System | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Decarboxylative Cascade | Organic Photocatalyst (e.g., 4CzIPN) | Radical addition followed by intramolecular alkylation | Metal-free, high functional group tolerance, uses carboxylic acids as radical precursors. | nih.govthieme-connect.com |
| Dual Catalysis | Photoredox Catalyst + Nickel Catalyst | Intramolecular C(sp³)–C(sp³) cross-electrophile coupling | Mild conditions, suitable for unactivated electrophiles. | acs.orgacs.org |
Installation and Transformation of the Acetoxy and Carboxylic Acid Functionalities
Once the 1-hydroxycyclopropanecarboxylic acid core is established, the final step is the installation of the acetoxy group.
Acylation Strategies for Hydroxycyclopropanecarboxylic Acid Precursors
The conversion of a 1-hydroxycyclopropanecarboxylic acid precursor to its corresponding acetate (B1210297) requires a chemoselective O-acylation. The primary challenge is to acylate the tertiary hydroxyl group without promoting side reactions involving the carboxylic acid moiety, such as anhydride (B1165640) formation or esterification of the carboxyl group itself.
One effective strategy is to perform the acylation under acidic conditions. ffi.nonih.gov In a strongly acidic medium, such as trifluoroacetic acid (TFA) or methanesulfonic acid, the carboxylic acid exists predominantly in its protonated, non-dissociated form. nih.gov This minimizes its nucleophilicity and suppresses its reaction with the acylating agent (e.g., acetyl chloride or acetic anhydride). The hydroxyl group, however, remains available for acylation, leading to the desired O-acyl product. nih.gov This method is particularly useful for substrates containing multiple functional groups, as protonation can serve as a temporary protecting group for more basic sites. ffi.nonih.gov
Alternatively, enzymatic methods using lipases can achieve highly chemoselective O-acylation. nih.gov Many lipases function effectively in organic solvents and can catalyze the transfer of an acyl group from a donor (like vinyl acetate) specifically to a hydroxyl group, even in the presence of other nucleophilic functionalities. nih.gov
| Method | Conditions/Reagents | Principle of Selectivity | Reference |
|---|---|---|---|
| Acidic Acylation | Acetyl chloride or acetic anhydride in TFA or MeSO₃H | Protonation of the carboxylic acid suppresses its nucleophilicity, favoring O-acylation. | nih.gov |
| Enzymatic Acylation | Lipase (B570770) (e.g., from Pseudomonas sp.), acyl donor (e.g., vinyl acetate) in an organic solvent | Inherent enzyme specificity for acylating hydroxyl groups. | nih.gov |
| Organocatalysis | Catalyst-controlled acylation (e.g., using a 4-pyrrolidinopyridine-based catalyst) | Catalyst directs the acyl group to a specific hydroxyl group through non-covalent interactions. | jst.go.jp |
Novel Synthetic Routes and Catalytic Systems
The quest for more efficient and sustainable chemical processes has driven the development of novel synthetic routes and catalytic systems. These modern approaches often lead to higher yields, better selectivity, and a reduced environmental footprint compared to traditional methods.
Organic electrosynthesis represents a powerful and green technology, using electricity to drive chemical reactions, which can minimize the need for stoichiometric reagents. nih.gov A pioneering electrocatalytic method has been developed for the stereoselective, multicomponent synthesis of cyclopropanecarboxylic acid derivatives. rsc.orgrsc.org This one-pot domino transformation involves the electrolysis of aromatic aldehydes, alkyl cyanoacetates, and dialkyl malonates in an undivided cell. rsc.org
The process utilizes a sodium bromide–sodium acetate double mediatory system in an alcohol solvent. rsc.org This electrocatalytic approach is notable for its operational simplicity and efficiency, achieving yields in the range of 52–87%. rsc.orgrsc.org The methodology allows for the synthesis of multi-gram quantities of the desired cyclopropane derivatives, highlighting its potential for scalability. rsc.org
Table 2: Electrocatalytic Synthesis of Cyclopropanecarboxylic Acid Derivatives
| Reactants | Key Conditions | Product Type | Achieved Yields | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Alkyl Cyanoacetate, Dialkyl Malonate | NaBr-NaOAc mediatory system, alcohol solvent, undivided cell | Trialkyl(2R,3R)-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates | 52-87% | rsc.orgrsc.org |
One-pot synthesis, where multiple reaction steps are conducted in a single reactor without isolating intermediates, is a cornerstone of efficient and sustainable chemistry. researchgate.net This approach minimizes solvent usage, reduces waste, and saves time and energy. researchgate.net The aforementioned electrocatalytic synthesis of cyclopropanecarboxylic acid derivatives is a prime example of a one-pot process, combining several bond-forming events in a single operation. rsc.org
The development of such cascade or domino reactions is highly desirable in the pharmaceutical industry and academic research. researchgate.net For instance, a scalable one-pot synthesis for 1,2,3,4,5-pentacarbomethoxycyclopentadiene has been developed that proceeds at ambient temperature and avoids the isolation of intermediates, significantly improving convenience and yield over previous two-step methods. nih.govnih.gov While the product is different, the principle demonstrates the power of one-pot techniques that can be applied to the synthesis of complex cyclic structures like cyclopropanecarboxylic acids.
Reducing or eliminating solvents is a key goal of green chemistry. Solvent-free, or neat, reactions can lead to higher reaction rates, and simplified workup procedures. The classic synthesis of cyclopropanecarboxylic acid, for example, involves heating γ-chlorobutyronitrile with powdered sodium hydroxide (B78521), a reaction that can proceed with minimal or no solvent. orgsyn.org
A modern extension of solid-state chemistry is mechanochemistry, where mechanical energy (e.g., from grinding or milling) is used to induce chemical transformations. nih.gov This technique has emerged as a sustainable synthetic tool, often eliminating the need for bulk solvents and sometimes enabling reactions that are difficult to achieve in solution. nih.gov While specific applications in the synthesis of this compound are not widely documented, the principles of mechanochemistry are broadly applicable to solid-state reactions and represent a promising avenue for the future development of environmentally benign syntheses of cyclopropane derivatives.
Reaction Mechanisms and Transformations of 1 Acetoxycyclopropanecarboxylic Acid
Reactivity of the Cyclopropane (B1198618) Ring System
The high ring strain of the cyclopropane core, estimated to be over 100 kJ mol⁻¹, provides a significant thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net The substituents on the ring play a crucial role in dictating the mode of activation and the subsequent reaction pathway. In 1-acetoxycyclopropanecarboxylic acid, the interplay between the acetoxy and carboxylic acid groups activates the ring, making it susceptible to various transformations that are not readily accessible for simple cyclopropanes. Such systems are often referred to as donor-acceptor (D-A) cyclopropanes. scispace.comresearchgate.net
Cyclopropanes bearing electron-accepting groups, such as the carboxylic acid in the title compound, can act as potent σ-electrophiles, undergoing polar, ring-opening reactions with nucleophiles. nih.govresearchgate.netbohrium.comresearchgate.net This reactivity is enhanced by the presence of a donor group, which polarizes the adjacent C-C bond. researchgate.netbohrium.com The reaction typically proceeds via an S N2-type mechanism, where the nucleophile attacks one of the carbons of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a methylene-extended adduct. nih.gov
A variety of nucleophiles have been shown to effectively open activated cyclopropane rings, a reactivity profile that is applicable to this compound. Brønsted acids, particularly in combination with fluorinated alcohol solvents like hexafluoroisopropanol (HFIP), can catalyze these ring-opening reactions, expanding the scope to include a wider range of nucleophiles and cyclopropane structures. scispace.comresearchgate.net This system facilitates reactions at room temperature and is amenable to nucleophiles such as arenes, indoles, azides, and alcohols. scispace.comresearchgate.net
| Nucleophile Class | Example Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Thiolates | Thiophenolates | DMSO, 20°C | Methylene-extended Michael adducts | nih.govresearchgate.net |
| Azides | Sodium Azide (NaN₃) | DMSO, 25°C | γ-Azido esters/nitriles | nih.gov |
| Arenes | 1,3,5-Trimethoxybenzene | TfOH (cat.), HFIP, rt | γ-Aryl esters | scispace.comresearchgate.net |
| Alcohols | Primary Alcohols | TfOH (cat.), HFIP, rt | γ-Alkoxy esters | scispace.com |
| Indoles | Indole (B1671886) | TfOH (cat.), HFIP, rt | C3-alkylated indole derivatives | researchgate.netresearchgate.net |
The regioselectivity of the nucleophilic attack is directed by the polarization of the C-C bonds. In donor-acceptor cyclopropanes, the attack is often directed toward the carbon bearing the donor group. researchgate.net
The cyclopropane ring exhibits reactivity similar to that of a carbon-carbon double bond and can undergo addition reactions with electrophiles, resulting in open-chain products. dalalinstitute.com Electrophilic addition to substituted cyclopropanes generally follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen substituents. scribd.com
Three primary mechanisms have been proposed for the electrophilic addition to cyclopropanes:
Corner-Protonated Mechanism: Involves the protonation of a carbon atom in the ring. dalalinstitute.comscribd.com
Edge-Protonated Mechanism: Involves the protonation of a C-C bond in the ring. dalalinstitute.comscribd.com
One-Step S E2-type Attack: A concerted attack by the electrophile to form a classical carbocation. scribd.com
The reaction of cyclopropane with halogens like chlorine or bromine is a common example of electrophilic addition. purechemistry.org This process typically proceeds through a stepwise mechanism involving the formation of a cyclopropyl (B3062369) carbocation intermediate, which is then attacked by the halide to yield a halogenated product. purechemistry.org The stereochemistry of these additions can result in retention or inversion at the electrophilic center, while the nucleophilic attack almost always proceeds with inversion of configuration. dalalinstitute.com
| Proposed Mechanism | Key Intermediate | Description | Reference |
|---|---|---|---|
| Corner Protonation | Corner-protonated cyclopropane | The electrophile (e.g., H⁺) attacks a carbon atom directly. | dalalinstitute.comscribd.com |
| Edge Protonation | Edge-protonated cyclopropane | The electrophile attacks the electron density of a C-C bond. | dalalinstitute.comscribd.com |
| S E2-type Attack | Classical carbocation | A one-step attack leading to a ring-opened carbocation. | scribd.com |
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage through radical-mediated pathways. bohrium.com These reactions often begin with the addition of a radical to the cyclopropane, which acts similarly to an unsaturated system. beilstein-journals.orgnih.gov This initial addition step forms a radical intermediate, which then undergoes a rapid ring-opening to generate a more stable alkyl radical. beilstein-journals.orgnih.gov This resulting radical is a versatile intermediate that can participate in subsequent intramolecular or intermolecular reactions.
Various radical precursors can initiate this process. For instance, a trifluoromethyl radical (CF₃•), generated from Togni's reagent, can add to a methylenecyclopropane (B1220202) (MCP) to give a benzyl (B1604629) radical intermediate, which subsequently opens to an alkyl radical. beilstein-journals.org This intermediate can then undergo intramolecular cyclization with an aromatic ring to form complex polycyclic structures. beilstein-journals.org Similarly, acyl radicals can be generated from aldehydes and participate in analogous ring-opening and cyclization cascades. beilstein-journals.orgnih.gov
| Radical Source | Radical Species | Initiation Method | Subsequent Reaction | Reference |
|---|---|---|---|---|
| Togni Reagent II | CF₃• | Cu(I) catalysis | Intramolecular cyclization with an aryl ring | beilstein-journals.org |
| Diphenyl diselenide | PhSe• | Homolytic cleavage (heating) | Intramolecular insertion into a C=C bond | beilstein-journals.orgnih.gov |
| Aldehydes | Acyl radical (RCO•) | Reaction with t-butoxy radical | Intermolecular cyclization with an aryl ring | beilstein-journals.orgnih.gov |
| N-Hydroxyphthalimide Esters | Alkyl radical (R•) | Photoredox catalysis (one-electron reduction) | Intermolecular addition to an olefin | beilstein-journals.org |
The development of photoredox catalysis has provided alternative, milder approaches for generating radical intermediates for cyclopropane ring-opening, avoiding the need for traditional Lewis acid activation. researchgate.net
Addition reactions are the predominant mode of reactivity for the cyclopropane core, typically resulting in ring-opening to yield open-chain products. dalalinstitute.com This is a consequence of the high ring strain, which is released upon cleavage of a C-C bond. Both nucleophilic and electrophilic additions, as discussed in the preceding sections, fall under this category. For instance, the addition of halogens or acids leads to 1,3-disubstituted propane (B168953) derivatives. dalalinstitute.compharmaguideline.com
Eliminative fission of cyclopropanes involves the rate-determining cleavage of the ring. rsc.org The high strain energy of the cyclopropane ring makes it significantly more reactive towards such fissions compared to less strained systems like cyclobutanes. rsc.org While elimination reactions on substituents attached to a cyclopropane ring are common, true elimination within the core to form a cyclopropene (B1174273) is a less frequent and more specialized reaction pathway, not typically observed under standard conditions for a molecule like this compound. The primary reactive fate of the cyclopropane core itself is addition leading to ring scission.
Transformations Involving the Carboxylic Acid Group
The carboxylic acid functional group in this compound provides a handle for a distinct set of chemical transformations, most notably decarboxylation, which can be harnessed for the construction of more complex molecular architectures.
Carboxylic acids are widely recognized as versatile starting materials for generating carbon-centered radicals through decarboxylation. beilstein-journals.orgrsc.org This transformation, where the COOH group is replaced by a new bond with the extrusion of CO₂, has become a powerful tool in organic synthesis. rsc.org Modern methods, particularly those employing visible-light photoredox catalysis, have enabled these reactions to proceed under mild, redox-neutral conditions. nih.govnih.gov
In the context of this compound, decarboxylation would generate a cyclopropyl radical at the C1 position. The generation of such radicals from aliphatic carboxylic acids can be achieved through the formation of an activated intermediate, such as an N-hydroxyphthalimide (NHPI) ester or a reactive anhydride (B1165640), which is then reduced by a photocatalyst. beilstein-journals.orgnih.gov The resulting radical can be trapped by a carbon-based electrophile or participate in radical-polar crossover reactions. nih.gov
For α-(carbonyl)cyclopropane carboxylic acids, which are structurally related to the title compound, thermal decarboxylation can proceed through an initial ring-opening of the cyclopropyl moiety to form an α-allyl-β-keto acid system, which then decarboxylates and cyclizes. arkat-usa.org It has been demonstrated that for cyclopropanecarboxylic acid itself, ring-opening can precede the loss of CO₂. arkat-usa.org
| Method | Key Reagents/Conditions | Intermediate | Application | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ir(ppy)₃), base | Alkyl/Aryl Radical | C-C and C-heteroatom bond formation | nih.govnih.gov |
| Barton Esterification | N-hydroxy-2-thiopyridone | Alkyl Radical | Functional group interconversions | beilstein-journals.org |
| Thermal Decarboxylation | Heating (e.g., 120°C) | Diradical or zwitterionic intermediate | Rearrangement and cyclization reactions | arkat-usa.org |
| Oxidative Decarboxylation (Hunsdiecker Reaction) | Heavy metal salts (e.g., Ag, Hg) and halogen | Alkyl Radical | Conversion of acids to alkyl halides | beilstein-journals.org |
These decarboxylative strategies allow for the transformation of the readily available carboxylic acid group into a versatile radical intermediate, enabling the construction of complex molecules from simple cyclopropane precursors. nih.govsemanticscholar.org
Esterification and Amidation Mechanisms
The carboxylic acid functionality of this compound is amenable to standard esterification and amidation reactions. These transformations involve the nucleophilic acyl substitution at the carbonyl carbon of the carboxyl group.
Esterification:
Esterification of this compound with an alcohol (R'OH) can be achieved, most commonly through Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uktechnoarete.org This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, it is typically carried out using a large excess of the alcohol or by removing water as it is formed. libretexts.org
The general mechanism for acid-catalyzed esterification is as follows:
Protonation of the carbonyl oxygen.
Nucleophilic attack by the alcohol.
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester product.
Amidation:
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid group of this compound typically requires activation for amidation to proceed efficiently. encyclopedia.pub Common methods for activating the carboxylic acid include conversion to an acyl chloride, an acid anhydride, or the use of coupling reagents. organic-chemistry.org
One widely used method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then readily attacked by an amine (R'NH2) to form the amide and dicyclohexylurea as a byproduct. youtube.com
The generalized mechanism for DCC-mediated amidation is:
The carboxylic acid adds to the DCC, forming an O-acylisourea intermediate.
The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated acid.
A tetrahedral intermediate is formed, which then collapses to yield the amide and the urea (B33335) byproduct.
| Transformation | Reagents and Conditions | General Applicability |
|---|---|---|
| Fischer Esterification | Excess alcohol (e.g., methanol (B129727), ethanol), catalytic strong acid (e.g., H₂SO₄), heat. technoarete.orgyoutube.com | Effective for primary and secondary alcohols. masterorganicchemistry.com |
| Amidation (DCC Coupling) | Amine, Dicyclohexylcarbodiimide (DCC), solvent (e.g., CH₂Cl₂, THF). youtube.com | Broadly applicable for primary and secondary amines. organic-chemistry.org |
| Amidation (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. 2. Addition of the amine. youtube.com | Highly reactive method suitable for a wide range of amines. |
Acid-Base Reactivity and Protonation Equilibria
The protonation equilibrium of this compound in an aqueous solution can be represented as follows:
C₃H₄(OCOCH₃)COOH + H₂O ⇌ C₃H₄(OCOCH₃)COO⁻ + H₃O⁺
The position of this equilibrium is dependent on the pH of the solution. At a pH below the pKa of the acid, the protonated carboxylic acid form will predominate. Conversely, at a pH above the pKa, the deprotonated carboxylate form will be the major species. This equilibrium is fundamental to understanding the behavior of the molecule in different chemical environments and is crucial for designing reaction conditions, particularly for reactions involving the carboxylate as a nucleophile. researchgate.net
Reactivity of the Acetoxy Moiety
The acetoxy group in this compound is an ester functionality and exhibits reactivity characteristic of esters, including hydrolysis and transesterification. It can also function as a leaving group under certain reaction conditions.
Hydrolysis and Transesterification Reactions
Hydrolysis:
The acetoxy group can be hydrolyzed to a hydroxyl group, converting this compound into 1-hydroxycyclopropanecarboxylic acid and acetic acid. This reaction can be catalyzed by either acid or base. youtube.comchemistrysteps.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen of the acetoxy group, followed by nucleophilic attack of water to form a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination of acetic acid yield the 1-hydroxycyclopropanecarboxylic acid. youtube.com All steps in this mechanism are reversible. chemistrysteps.com
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group. youtube.comyoutube.com This forms a tetrahedral intermediate which then collapses to eliminate the acetate (B1210297) ion, initially forming 1-hydroxycyclopropanecarboxylic acid. youtube.com In the basic medium, the carboxylic acid is deprotonated to form the carboxylate, and the newly formed hydroxyl group may also be deprotonated, driving the reaction to completion. youtube.com This process is generally irreversible because the final deprotonation of the carboxylic acid is energetically favorable. chemistrysteps.com
Transesterification:
Transesterification is a process where the alkoxy part of an ester is exchanged with another alcohol. wikipedia.org The acetoxy group of this compound can potentially undergo transesterification in the presence of an alcohol (R'OH) and an acid or base catalyst. masterorganicchemistry.com
In an acid-catalyzed transesterification , the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. youtube.com
In a base-catalyzed transesterification , an alkoxide ion (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon of the acetoxy group. masterorganicchemistry.comyoutube.com
| Reaction | Catalyst | Typical Conditions | Products |
|---|---|---|---|
| Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Aqueous acid, heat. libretexts.orgchemistrysteps.com | 1-Hydroxycyclopropanecarboxylic acid + Acetic acid |
| Hydrolysis (Saponification) | Base (e.g., NaOH, KOH) | Aqueous base, heat. youtube.comyoutube.com | Salt of 1-Hydroxycyclopropanecarboxylic acid + Salt of Acetic acid |
| Transesterification | Acid or Base | Excess of a different alcohol (R'OH), catalyst, heat. wikipedia.orgyoutube.com | 1-(R'-oxycarbonyl)cyclopropanecarboxylic acid + Acetic acid/Acetate |
Acetoxy Group as a Leaving Group or Activating Group
The ability of the acetoxy group to function as a leaving group is dependent on the reaction conditions. In general, acetate is a moderately good leaving group, being the conjugate base of a weak acid (acetic acid, pKa ~4.76). masterorganicchemistry.com Its ability to depart can be enhanced under acidic conditions where the carbonyl oxygen can be protonated, making it a better leaving group. masterorganicchemistry.com
In the context of the cyclopropane ring, the departure of the acetoxy group would lead to a cyclopropyl cation at the 1-position. The stability of this cation would be a critical factor in such a reaction. The presence of the adjacent carboxylic acid group, an electron-withdrawing group, would likely destabilize a positive charge at the C1 position, making the formation of a cyclopropyl cation less favorable. However, neighboring group participation from the cyclopropane ring itself is a known phenomenon that can influence reactivity at an adjacent center. wikipedia.org
There is limited evidence to suggest that the acetoxy group in this specific molecule acts as a strong activating group for other transformations. In some contexts, acetoxy-substituted cyclopropanes are considered donor-acceptor cyclopropanes, which can undergo ring-opening reactions upon Lewis acid activation. nih.gov However, the presence of the second acceptor group (the carboxylic acid) in this compound would influence this reactivity. nih.gov The acetoxy group is generally not considered an activating group in the context of electrophilic substitution on an aromatic ring, should one be present elsewhere in a derivative molecule.
Stereochemical Aspects in 1 Acetoxycyclopropanecarboxylic Acid Research
Concepts of Stereoselectivity and Asymmetric Induction in Cyclopropane (B1198618) Chemistry
Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over another. In the context of cyclopropane synthesis, this involves controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters on the cyclopropane ring.
Asymmetric induction is the process by which a chiral entity, whether it be a substrate, reagent, catalyst, or solvent, influences the creation of a new stereocenter, leading to an unequal formation of stereoisomers. In the synthesis of cyclopropanes, asymmetric induction is crucial for producing enantiomerically enriched products from prochiral starting materials. The rigid nature of the cyclopropane ring makes the spatial arrangement of substituents particularly significant, and thus, achieving high levels of stereocontrol is a primary goal in its synthesis.
Diastereoselective Synthetic Pathways
Diastereoselectivity in the synthesis of 1-acetoxycyclopropanecarboxylic acid focuses on controlling the relative stereochemistry of the substituents on the cyclopropane ring. This can be achieved through various strategies, including the control of the cyclopropanation reaction itself and the use of chiral substrates.
The diastereoselectivity of cyclopropanation reactions can be influenced by the reaction mechanism and the nature of the reagents used. For instance, the Simmons-Smith cyclopropanation, which involves an organozinc carbenoid, is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. nih.gov The presence of directing groups, such as hydroxyl groups, on the substrate can further enhance diastereoselectivity by coordinating with the reagent and directing the cyclopropanation to a specific face of the double bond. nih.gov
In the context of synthesizing this compound, a plausible precursor could be an α-acetoxy α,β-unsaturated ester. The cyclopropanation of such a substrate would need to be carefully controlled to achieve the desired diastereomer. The choice of cyclopropanating agent and reaction conditions would be critical in determining the stereochemical outcome.
Research on the cyclopropanation of related compounds, such as alkenyl cyclopropyl (B3062369) carbinol derivatives, has demonstrated that high diastereoselectivity can be achieved. In one study, the Simmons-Smith cyclopropanation of these derivatives resulted in the formation of a single diastereomer. nih.gov This high level of control is attributed to the directing effect of the hydroxyl group.
Table 1: Examples of Diastereoselective Cyclopropanation Reactions
| Substrate | Cyclopropanating Agent | Diastereomeric Ratio (d.r.) | Reference |
| Alkenyl Cyclopropyl Carbinol | Et₂Zn, CH₂I₂ | Single diastereomer | nih.gov |
| α,β-Unsaturated Aldehydes | Bromomalonates | >30:1 | organic-chemistry.org |
This table presents data for analogous systems to illustrate the concept of diastereoselective cyclopropanation.
Substrate-controlled diastereoselection relies on the presence of a chiral center within the starting material to direct the formation of a new stereocenter. The existing chirality in the substrate creates a diastereomeric transition state, leading to the preferential formation of one diastereomer of the product.
In the synthesis of this compound, if a chiral precursor is used, its stereochemistry can influence the stereochemical outcome of the cyclopropanation. For example, if the synthesis starts from a chiral α-hydroxy-α,β-unsaturated ester, the hydroxyl group's stereocenter can direct the approach of the cyclopropanating agent.
A study on the stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives demonstrated that the chiral cyclobutyl moiety effectively governed the π-facial diastereoselection during the 1,3-dipolar cycloaddition with diazomethane, leading to single diastereomers in favorable cases. doi.org This highlights the power of substrate-controlled methods in achieving high diastereoselectivity.
Enantioselective Synthesis and Resolution Methods
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved through the use of chiral catalysts or chiral auxiliaries. Alternatively, racemic mixtures can be separated into their constituent enantiomers through resolution methods.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products. In the context of this compound synthesis, a chiral catalyst could be employed in the cyclopropanation step. Chiral Lewis acids, for instance, can coordinate to the substrate and create a chiral environment, favoring the formation of one enantiomer. mdpi.com
Research has shown that chiral copper catalysts can be highly effective in the enantioselective synthesis of various chiral heterobicyclic molecules through a cyclopropanation-rearrangement approach, achieving high yields and excellent enantioselectivities (91–99% ee). sioc.ac.cn Similarly, Co(II) complexes of D₂-symmetric chiral porphyrins have been used for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates, yielding bicyclic products with good enantiocontrol. nih.gov
Table 2: Examples of Chiral Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Chiral Copper Complex | Exocyclic Vinyl Substrates | 91-99% | sioc.ac.cn |
| Chiral Co(II)-Porphyrin | Allyl α-diazoacetates | Good enantiocontrol | nih.gov |
| Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehydes | 90-98% | organic-chemistry.org |
This table presents data for analogous systems to illustrate the application of chiral catalysts in achieving high enantioselectivity.
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. nih.gov This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For this compound, a racemic mixture could potentially be resolved through enzymatic hydrolysis of its ester derivative, where a lipase (B570770) selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.govmdpi.com
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of the cyclopropanation step. Subsequent removal of the auxiliary would then provide the enantiopure target compound.
Configurational Stability and Stereomutation Studies of the Cyclopropane Ring
The stereochemical integrity of the cyclopropane ring in this compound is a critical aspect of its chemical behavior, particularly concerning the potential for stereomutation at its chiral centers. While direct and extensive research specifically detailing the configurational stability of this compound is not extensively documented in publicly available literature, an understanding can be derived from the established principles of cyclopropane chemistry and studies of analogous structures.
The inherent strain of the three-membered ring in cyclopropane derivatives is a principal determinant of their stability and reactivity. This ring strain, a combination of angle strain and torsional strain, makes the cyclopropane ring susceptible to cleavage under various conditions, including thermal, photochemical, and chemical treatments. The substituents on the cyclopropane ring play a crucial role in modulating this reactivity and, by extension, the configurational stability of the molecule.
In the case of this compound, the C1 carbon is a quaternary stereocenter substituted with both a potential electron-donating group (acetoxy) and an electron-withdrawing group (carboxylic acid). This "donor-acceptor" substitution pattern is known to polarize the adjacent C-C bonds of the cyclopropane ring, which can facilitate ring-opening reactions. Such ring-opening processes, if they proceed through intermediates that are achiral or have free rotation, can lead to a loss of the original stereochemical information, resulting in stereomutation (e.g., racemization or epimerization).
Stereomutation in cyclopropanes can occur through several mechanisms. One common pathway involves the homolytic cleavage of a C-C bond to form a diradical intermediate. This process is often induced thermally or photochemically. In such a diradical, rotation around the remaining single bonds can occur before the ring closes again, leading to isomerization. For a molecule like this compound, this would mean that if a chiral form were to undergo reversible ring-opening to a diradical intermediate, re-closure could lead to the formation of its enantiomer, resulting in racemization.
Another potential pathway for stereomutation, particularly for donor-acceptor cyclopropanes, is through a zwitterionic intermediate, which might be promoted by polar solvents or Lewis acids. If such an intermediate allows for conformational changes before ring re-closure, it could also result in a change in the original stereochemistry.
While specific experimental data on the stereomutation of this compound is scarce, the general principles governing the stability of substituted cyclopropanes suggest that its configurational stability would be context-dependent. Under mild conditions, the stereochemistry is likely to be retained. However, under more forcing conditions, such as high temperatures, UV irradiation, or in the presence of certain catalysts, stereomutation could potentially occur, likely as a competing process with ring-opening reactions. The synthesis of cyclopropanes with quaternary stereocenters is an area of active research, with a significant focus on developing methods that ensure high stereochemical fidelity.
The following table summarizes general conditions that can lead to stereomutation in substituted cyclopropanes, which could be hypothetically applicable to this compound.
| Condition | Potential Mechanism | Outcome for a Chiral Cyclopropane |
| Thermal | Homolytic C-C bond cleavage to a diradical intermediate | Geometric (cis/trans) isomerization or racemization |
| Photochemical | Excitation followed by C-C bond cleavage (diradical formation) | Geometric (cis/trans) isomerization or racemization |
| Acid/Lewis Acid Catalysis | Heterolytic C-C bond cleavage to a carbocationic intermediate | Ring-opening, potential for epimerization if re-closure occurs |
| Base Catalysis | Deprotonation followed by rearrangement | Dependent on substrate structure, can lead to epimerization |
| Transition Metal Catalysis | Oxidative addition and reductive elimination sequences | Isomerization, often with high stereocontrol but can be designed for stereoinversion |
It is important to emphasize that the specific energy barriers for these processes in this compound have not been reported. Therefore, its actual configurational stability under any given set of conditions would require dedicated experimental investigation.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Acetoxycyclopropanecarboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom. The protons on the cyclopropane (B1198618) ring exhibit complex splitting patterns due to geminal and vicinal (cis and trans) coupling, which are characteristic of such strained ring systems. dtic.mil The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often between 10-12 ppm. libretexts.orgpressbooks.pub
Due to the absence of directly published experimental spectra for this compound, the following tables represent predicted chemical shifts based on data from analogous compounds like cyclopropanecarboxylic acid and general principles of NMR spectroscopy. chemicalbook.comchemicalbook.comlibretexts.org
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | ~11.0 | Broad Singlet | N/A |
| -CH₂- (ring, 2H) | 1.2 - 1.7 | Multiplet | Jgem, Jcis, Jtrans |
| -CH₃ (acetyl) | ~2.1 | Singlet | N/A |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~175-180 |
| -OCO- | ~170 |
| C1 (ring) | ~70-75 |
| -CH₃ (acetyl) | ~20-22 |
| -CH₂- (ring, C2/C3) | ~15-20 |
To distinguish between the enantiomers of this compound using NMR, chiral shift reagents (CSAs) or chiral solvating agents are employed. nih.gov These reagents are themselves enantiomerically pure and interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.govresearchgate.net These complexes have different magnetic environments, resulting in the separation of signals in the NMR spectrum that are otherwise identical for the two enantiomers. rsc.org For a carboxylic acid, a common approach involves using a chiral amine or alcohol that can form hydrogen bonds or salts with the analyte. nih.gov This interaction leads to chemical shift non-equivalence (Δδ), allowing for the direct determination of enantiomeric excess (ee) by integrating the separated signals.
Illustrative Effect of a Chiral Shift Reagent on a Cyclopropyl (B3062369) Proton Signal
| Enantiomer | Hypothetical Chemical Shift (δ, ppm) without CSA | Hypothetical Chemical Shift (δ, ppm) with CSA |
|---|---|---|
| (R)-1-Acetoxycyclopropanecarboxylic acid | 1.50 | 1.55 |
| (S)-1-Acetoxycyclopropanecarboxylic acid | 1.50 | 1.58 |
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the structural connectivity of this compound.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this molecule, it would primarily show the coupling between the non-equivalent protons on the C2 and C3 positions of the cyclopropane ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the signals for the C2/C3 methylene (B1212753) groups and the acetyl methyl group.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu It is particularly useful for identifying quaternary carbons. Key correlations would include the link from the acetyl methyl protons to the acetyl carbonyl carbon (²J) and to the C1 of the cyclopropane ring (³J), as well as from the cyclopropyl protons to the carboxylic acid carbon (²J and ³J).
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry (MS) provides critical information on the molecular weight and structural features of this compound through fragmentation analysis. The molecular weight of the compound is 144.12 g/mol . In electron ionization (EI-MS), carboxylic acids often show a weak molecular ion peak (M⁺). youtube.comyoutube.com The fragmentation pattern is predictable based on the functional groups present. libretexts.orgchemguide.co.uk
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 103 | [M - COOH]⁺ | •COOH (45 u) |
| 85 | [M - OCOCH₃]⁺ | •OCOCH₃ (59 u) |
| 45 | [COOH]⁺ | C₄H₅O₂• (99 u) |
| 43 | [CH₃CO]⁺ | C₄H₅O₃• (101 u) |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. For this compound, the expected elemental composition is C₆H₈O₄. HRMS would distinguish this formula from other possible isomers or compounds with the same nominal mass.
When analyzing complex mixtures, MS is coupled with chromatographic techniques to separate components before detection.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis by GC-MS is challenging. Derivatization, such as conversion to a more volatile methyl or trimethylsilyl (B98337) (TMS) ester, is typically required before analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of carboxylic acids without derivatization. nih.govmdpi.com Using reversed-phase chromatography, the compound can be separated from a mixture and detected by the mass spectrometer. rsc.orgnih.gov Electrospray ionization (ESI) in negative ion mode is commonly used, which would detect the deprotonated molecule [M-H]⁻ at an m/z of 143.1. LC coupled with tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity for quantification in complex matrices. nih.govresearchgate.net
Chromatographic Methods for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and determining the enantiomeric excess of this compound. To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for the resolution of chiral carboxylic acids. researchgate.netnih.gov The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol, and often includes a small amount of a strong acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape. chiraltech.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Hypothetical Retention Time (S)-enantiomer | 8.5 min |
| Hypothetical Retention Time (R)-enantiomer | 9.8 min |
| Hypothetical Resolution (Rs) | >1.5 |
By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) can be accurately calculated.
Chiral Phase Chromatography (e.g., HPLC, GC)
Chiral phase chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus enabling their separation. researchgate.net
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile method for the enantioseparation of acidic compounds. nih.gov The success of the separation is highly dependent on the choice of the CSP and the mobile phase composition. researchgate.net For carboxylic acids, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose, such as Chiralcel OD-H and Chiralpak AD, are known for their broad selectivity. nih.govresearchgate.netakjournals.com They often operate in normal-phase mode, using mobile phases like n-hexane and isopropanol, with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution. researchgate.net
Macrocyclic Glycopeptide-based CSPs: Phases like Chirobiotic T are effective for separating chiral acids. researchgate.netnih.gov These CSPs can operate in various modes, including reversed-phase and polar organic mode, offering flexibility in method development. nih.gov
Anion-Exchanger CSPs: Chiral stationary phases based on quinine (B1679958) or quinidine (B1679956) act as weak anion exchangers. chiraltech.com The separation mechanism involves an ionic interaction between the protonated chiral selector and the anionic carboxylic acid, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Analyte Class |
|---|---|---|---|
| Polysaccharide-based (e.g., Chiralcel OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) | UV (e.g., 254 nm) | Aryloxycarboxylic acids researchgate.net |
| Macrocyclic Glycopeptide (e.g., Chirobiotic V) | Methanol (B129727)/Acetic Acid/Triethylamine | UV, MS | Polar acidic compounds |
| Anion-Exchanger (e.g., CHIRALPAK QN-AX) | Methanol/Formic Acid | UV, MS | Acidic compounds chiraltech.com |
Gas Chromatography (GC): For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity. Carboxylic acids like this compound typically require derivatization (e.g., esterification to their methyl esters) to increase their volatility for GC analysis. Cyclodextrin-based CSPs are commonly used. For instance, Chirasil-β-Dex, a derivatized cyclodextrin (B1172386) stationary phase, has been successfully used for the enantioselective gas chromatographic analysis of various chiral cyclopropane derivatives. researchgate.net This approach provides valuable information on enantioselectivity and can be used to monitor asymmetric cyclopropanation reactions. researchgate.net
Derivatization Strategies for Enhanced Chromatographic Separation
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization can be employed for several purposes:
Creation of Diastereomers: The carboxylic acid can be reacted with a chiral derivatizing agent (e.g., a chiral amine or alcohol) of known enantiomeric purity. This reaction forms a pair of diastereomers, which have different physical properties and can be separated on a standard, non-chiral chromatography column (either HPLC or GC). researchgate.net This indirect method is a powerful alternative when direct chiral separation is difficult.
Improved Volatility for GC: As mentioned, esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) is a common strategy to make the compound sufficiently volatile for analysis by gas chromatography. mst.edu
Enhanced Detection: Derivatization can be used to introduce a chromophore or fluorophore into the molecule, significantly increasing its detectability by UV or fluorescence detectors in HPLC. researchgate.netmdpi.com For example, reagents can be chosen that react with the carboxyl group to attach a fluorescent tag. mdpi.com This is particularly useful for trace-level analysis.
| Goal | Reaction Type | Example Reagent | Resulting Derivative | Analytical Technique |
|---|---|---|---|---|
| Create Diastereomers | Amidation | (R)-1-Phenylethylamine | Diastereomeric amides | HPLC/GC on achiral column |
| Increase Volatility | Esterification | Methanol (with acid catalyst) | Methyl ester | GC on chiral column |
| Enhance Detection (Fluorescence) | Esterification/Amidation | Fluorescent tagging agent (e.g., containing a coumarin (B35378) or dansyl group) | Fluorescent ester/amide | HPLC-FLD |
X-ray Crystallography for Absolute Stereochemistry Determination
While chiral chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (i.e., whether they are the R or S enantiomer). X-ray crystallography is the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.com
The technique relies on obtaining a high-quality single crystal of an enantiomerically pure compound. nih.gov When X-rays are diffracted by the crystal lattice, the resulting diffraction pattern can be used to construct a detailed 3D model of the electron density of the molecule. ed.ac.uk
The determination of the absolute configuration is possible due to a phenomenon called anomalous dispersion (or resonant scattering). nih.gov This effect, which is most pronounced with atoms heavier than oxygen, causes slight differences in the intensities of specific pairs of reflections in the diffraction pattern (known as Bijvoet pairs). ed.ac.uk By carefully analyzing these intensity differences, the true absolute configuration of the molecule in the crystal can be determined. nih.govresearchgate.net The result is often expressed as a Flack parameter, where a value close to zero for a given stereochemical model confirms its correctness. ed.ac.uk For molecules containing only light atoms (C, H, O), the effect is weaker, but modern diffractometers and techniques often allow for successful assignment. ed.ac.uk
Theoretical and Computational Studies of 1 Acetoxycyclopropanecarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-acetoxycyclopropanecarboxylic acid. These calculations can elucidate the distribution of electrons within the molecule, identify regions of high or low electron density, and predict its reactivity towards other chemical species.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a robust computational method for investigating the mechanisms of chemical reactions. For this compound, DFT can be employed to model various potential reaction pathways, such as hydrolysis of the ester, decarboxylation, or ring-opening reactions. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for a proposed reaction can be constructed.
For instance, a hypothetical DFT study on the acid-catalyzed hydrolysis of the acetoxy group would involve locating the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon of the acetoxy group. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility. Such studies can reveal the step-by-step mechanism, identify any intermediates, and determine the rate-limiting step of the reaction.
Illustrative Data Table: Hypothetical DFT-Calculated Energies for a Reaction Pathway
| Species | Method/Basis Set | Electronic Energy (Hartrees) | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-31G(d) | -534.12345 | 0.0 |
| Transition State | B3LYP/6-31G(d) | -534.09876 | 15.5 |
| Products | B3LYP/6-31G(d) | -534.14567 | -13.9 |
Note: The data presented in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.
Conformer Analysis and Stability
The presence of rotatable bonds in the carboxylic acid and acetoxy groups of this compound gives rise to multiple possible conformations. DFT calculations are instrumental in identifying the stable conformers and determining their relative energies. A thorough conformational analysis involves systematically rotating the dihedral angles of the rotatable bonds and performing geometry optimizations for each resulting structure.
The relative energies of the different conformers provide insight into their populations at a given temperature. Typically, the conformer with the lowest energy is the most abundant. The stability of these conformers is influenced by a combination of factors, including steric hindrance, intramolecular hydrogen bonding, and hyperconjugation involving the cyclopropane (B1198618) ring. For example, a conformation that allows for an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the acetoxy group might be particularly stable.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This approach is particularly useful for exploring the conformational landscape and studying intermolecular interactions, especially in a solvent environment.
An MD simulation of this compound in a box of water molecules, for instance, would reveal how the molecule's conformation changes over time due to thermal fluctuations and interactions with the surrounding solvent. Analysis of the simulation trajectory can identify the most frequently visited conformations and the transitions between them. Furthermore, MD simulations can provide detailed information about the hydrogen bonding network between the molecule and water, which is crucial for understanding its solubility and behavior in aqueous solutions.
Computational Modeling of Stereoselective Processes
For reactions involving this compound that can lead to stereoisomeric products, computational modeling can be a powerful tool for predicting and understanding the stereoselectivity. Using quantum chemical methods like DFT, the transition states leading to the different stereoisomers can be located and their energies calculated.
According to transition state theory, the stereoisomer formed via the lower energy transition state will be the major product. By comparing the activation energies for the formation of the different stereoisomers, the stereochemical outcome of a reaction can be predicted. These calculations can also provide insights into the origin of the stereoselectivity by analyzing the geometries of the transition states and identifying the key non-covalent interactions that favor one stereochemical pathway over another.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
Vibrational Spectroscopy: DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to assist in the assignment of the observed spectral bands.
NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei in this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts, when referenced against a standard, can be compared with experimental Nuclear Magnetic Resonance (NMR) data to aid in the structural elucidation of the molecule.
Illustrative Data Table: Hypothetical Predicted Spectroscopic Data
| Nucleus | Calculation Method | Predicted Chemical Shift (ppm) |
| ¹³C (Carboxylic) | GIAO-B3LYP/6-311+G(d,p) | 175.2 |
| ¹³C (Acetoxy C=O) | GIAO-B3LYP/6-311+G(d,p) | 170.8 |
| ¹H (Carboxylic) | GIAO-B3LYP/6-311+G(d,p) | 11.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Applications in Advanced Organic Synthesis and Materials Science Research
1-Acetoxycyclopropanecarboxylic Acid as a Versatile Synthetic Building Block
No research findings were identified that describe the use of this compound as a versatile synthetic building block.
There is no available data on the application of this compound as a precursor for the synthesis of complex molecular architectures.
No literature was found that discusses the role of this compound in the synthesis of constrained amino acids or peptidomimetics.
Design of Biosynthetic and Mechanistic Probes
Information regarding the use of this compound in the design of biosynthetic or mechanistic probes is not available.
Integration into Novel Polymeric or Material Systems
There are no published studies on the integration of this compound into any novel polymeric or material systems.
Development of Cyclopropane-Containing Scaffolds for Chemical Biology Research
No research could be located that details the use of this compound in the development of cyclopropane-containing scaffolds for chemical biology research.
Future Research Directions and Outlook
Emergent Synthetic Methodologies for Cyclopropanecarboxylic Acids
The development of novel, efficient, and scalable methods for constructing highly functionalized cyclopropane (B1198618) rings is paramount. Future research will likely pivot from traditional approaches towards more sophisticated and sustainable strategies that can be applied to the synthesis of 1-acetoxycyclopropanecarboxylic acid and its derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has surfaced as a powerful tool for forging C-C bonds under mild conditions. thieme-connect.comchemistryviews.org This methodology often involves the generation of radical intermediates that can participate in cyclopropanation reactions. thieme-connect.com Future work could focus on developing a photoredox-catalyzed decarboxylative approach where a suitable precursor undergoes cyclization to form the 1-acetoxycyclopropane core. Such methods are known for their exceptional functional group tolerance, which would be advantageous for creating complex derivatives. rsc.org A potential strategy could involve a radical-polar crossover process, where a photocatalytically generated radical adds to an alkene, followed by an ionic ring closure. rsc.org
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to catalyze reactions that are challenging for traditional small-molecule catalysts is a rapidly expanding field. Engineered hemoproteins and other enzymes have demonstrated remarkable efficiency and stereoselectivity in cyclopropanation reactions. wpmucdn.comacs.orgacs.org Future research could involve engineering a biocatalyst, such as a variant of cytochrome P450 or myoglobin (B1173299), to directly construct the this compound skeleton or a key precursor with high enantiopurity. wpmucdn.comresearchgate.net A chemoenzymatic strategy, which combines the selectivity of enzymes with the broad scope of chemical reactions, could also be envisioned for producing diverse and optically active derivatives. acs.orgnih.gov
Direct Functionalization and Novel Carbenoids: Advances in C-H functionalization could open pathways to install the acetoxy group directly onto a pre-formed cyclopropanecarboxylic acid ring, although this remains a significant challenge for C(sp³)–H bonds. rsc.org More plausibly, research into novel carbene precursors or carbenoid-like species could provide direct access to this substitution pattern. thieme-connect.com For instance, methods that allow for the direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids could be adapted, potentially streamlining the synthesis by avoiding protection-deprotection steps. organic-chemistry.org
| Methodology | Potential Advantages for this compound | Key Research Challenge |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to radical pathways. thieme-connect.comchemistryviews.org | Designing a suitable precursor and catalytic cycle for the specific geminal di-functionalization. |
| Biocatalysis | Exceptional stereoselectivity, environmentally benign (aqueous media), potential for direct synthesis of chiral derivatives. wpmucdn.comacs.org | Engineering an enzyme with the required substrate specificity and reactivity. |
| Direct Cyclopropanation | Improved atom economy, reduced number of synthetic steps. organic-chemistry.org | Developing reagents that are compatible with the free carboxylic acid and can install the geminal acetoxy group. |
Expanding the Scope of Stereoselective Transformations
While this compound itself is achiral, its derivatives with additional substituents at the C2 and C3 positions can possess multiple stereocenters. Furthermore, the inherent strain and functionality of the molecule make it an ideal substrate for stereoselective ring-opening reactions.
Future research will undoubtedly focus on catalytic asymmetric methods to control the stereochemistry of both cyclopropane formation and subsequent transformations. The development of chiral catalysts for intramolecular cyclopropanation reactions could be applied to precursors of this compound to build complex, fused-ring systems with high enantioselectivity. researchgate.net Similarly, biocatalytic approaches using engineered enzymes are particularly promising for achieving near-perfect diastereo- and enantioselectivity. wpmucdn.comwpmucdn.com
A particularly fertile ground for future research lies in the stereoselective ring-opening of the cyclopropane core. As a donor-acceptor cyclopropane, the C2-C3 bond is polarized and susceptible to cleavage. rsc.org The development of catalytic, enantioselective methods to open the ring with various nucleophiles would provide access to a vast array of stereochemically defined acyclic products, which are valuable intermediates in organic synthesis. This could involve transition-metal catalysis or organocatalysis to control the facial selectivity of the nucleophilic attack.
Advancements in Mechanistic Understanding and Computational Predictions
A deeper, quantitative understanding of the reaction mechanisms governing the formation and reactivity of highly functionalized cyclopropanes is essential for rational catalyst and reaction design. The future in this area will see an increased synergy between experimental studies and high-level computational chemistry.
Computational tools, particularly Density Functional Theory (DFT), will be instrumental in elucidating the transition states of emergent synthetic methods like photoredox-catalyzed cyclopropanations. thieme-connect.com For this compound, computational studies could predict the regioselectivity and activation barriers for various ring-opening pathways, whether they proceed through radical or ionic intermediates. acs.orgnih.gov This predictive power can guide experimentalists in choosing the right catalysts, reagents, and conditions to achieve a desired outcome, thereby minimizing trial-and-error experimentation. doi.org For example, theoretical models could clarify the role of the acetoxy group as a potential leaving group in transition-metal-catalyzed ring-opening reactions, a process that has been studied for other cyclopropane systems. acs.org
Exploration of New Applications in Synthetic Innovation and Chemical Discovery
The ultimate goal of developing synthetic methodologies is to enable the discovery of new functions and applications. This compound and its derivatives hold promise as unique building blocks for both medicinal chemistry and materials science.
Medicinal Chemistry: The cyclopropane ring is recognized as a "privileged scaffold" in drug discovery, often used as a bioisostere for larger or more flexible groups to improve metabolic stability, binding affinity, and membrane permeability. rsc.orgacs.org Future research should involve the synthesis of a library of derivatives of this compound for biological screening. Its rigid structure could be used to lock ligands into a specific conformation for optimal receptor binding. acs.org Cyclopropanecarboxylic acid derivatives have been investigated as potential treatments for respiratory and inflammatory diseases, suggesting a possible avenue for exploration. google.com
Synthetic Intermediate: The true potential of this compound may lie in its utility as a versatile synthetic intermediate. The strained ring is primed for controlled ring-opening reactions to generate valuable 1,3-difunctionalized acyclic structures that are otherwise difficult to access. thieme-connect.combeilstein-journals.org For instance, nucleophilic ring-opening could provide access to γ-functionalized keto-esters or other complex linear molecules. The acetoxy and carboxylic acid groups also serve as handles for a wide range of subsequent chemical transformations.
The continued exploration of these research directions will undoubtedly unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthetic innovation and the discovery of new chemical entities with valuable properties.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-Acetoxycyclopropanecarboxylic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of cyclopropanecarboxylic acid derivatives with acetic anhydride under controlled acidic conditions. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Characterization via H and C NMR is essential to confirm the acetoxy substitution and cyclopropane ring integrity. For cyclopropane derivatives, ring strain may influence reaction kinetics, requiring optimization of temperature and catalyst .
Q. How should researchers safely handle and store this compound to minimize risks?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/particulates, and wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in a tightly sealed container under inert conditions to prevent hydrolysis of the acetoxy group. Avoid exposure to strong oxidizers, which may generate hazardous decomposition products (e.g., CO, CO) .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight, infrared spectroscopy (IR) to identify carbonyl (C=O) and cyclopropane ring vibrations, and NMR to resolve ring strain-induced chemical shifts. Compare spectral data with computational models (e.g., DFT) to validate assignments, especially for cyclopropane derivatives where ring strain complicates interpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing cyclopropane-containing compounds like this compound?
- Methodological Answer : Cyclopropane ring strain often causes anomalous H NMR shifts (e.g., deshielded protons). Address discrepancies by:
- Cross-referencing with literature on structurally analogous compounds (e.g., 1-Aminocyclopropanecarboxylic acid ).
- Employing 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Using computational chemistry (e.g., Gaussian calculations) to predict shifts and validate assignments .
Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies by:
- Exposing the compound to buffered solutions (pH 2–12) at 40–60°C.
- Monitoring hydrolysis of the acetoxy group via HPLC or UV-Vis spectroscopy.
- Identifying degradation products (e.g., cyclopropanecarboxylic acid) via LC-MS.
- Correlating stability with activation energy using Arrhenius plots .
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Methodological Answer : Low yields may arise from ring-opening side reactions. Mitigate this by:
- Optimizing reaction stoichiometry (e.g., excess acetic anhydride to drive esterification).
- Using sterically hindered bases to suppress nucleophilic attack on the cyclopropane ring.
- Employing low-temperature conditions (-10°C to 0°C) to stabilize intermediates .
Data Interpretation and Ethical Practices
Q. What frameworks can guide the formulation of rigorous research questions for studying cyclopropane-carboxylic acid analogs?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- PICO : How does substituting the acetoxy group (Intervention) affect the bioactivity (Outcome) of cyclopropanecarboxylic acid derivatives (Population) compared to amino-substituted analogs (Comparison)? .
Q. What are the best practices for disposing of this compound waste in academic labs?
- Methodological Answer : Neutralize acidic waste with sodium bicarbonate, adsorb residual compound onto inert materials (e.g., vermiculite), and dispose via licensed hazardous waste contractors. Avoid aqueous disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
